molecular formula C14H12N2O2S2 B2459956 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 451468-88-5

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2459956
CAS No.: 451468-88-5
M. Wt: 304.38
InChI Key: ATPDMPCVLZGMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine core structure is known to exhibit various pharmacological properties, making it a valuable target for drug discovery and development.

Properties

CAS No.

451468-88-5

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.38

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19)

InChI Key

ATPDMPCVLZGMAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Formamide-Mediated Cyclization

A foundational approach involves cyclocondensation between aminothiophene precursors and carbonyl reagents. For thieno[3,2-d]pyrimidin-4(1H)-ones, treatment of 3-amino-thiophene derivatives with formamide under elevated temperatures (150–180°C) induces cyclization. For example, heating 3-amino-4-(4-methoxybenzyl)thiophene-2-carboxylate with excess formamide yields the thienopyrimidinone core, with the methoxybenzyl group introduced via prior alkylation. This method achieves moderate yields (60–65%) and requires careful temperature modulation to avoid side reactions.

Formic Acid as a Cyclizing Agent

Alternative protocols employ formic acid to promote cyclization under milder conditions. Reacting 3-amino-thiophene precursors with formic acid at 100–120°C facilitates intramolecular dehydration, forming the pyrimidine ring. This method is particularly effective for substrates sensitive to high temperatures, though yields remain comparable to formamide-based routes.

Table 1: Cyclization Methods for Thieno[3,2-d]pyrimidin-4(1H)-ones

Precursor Reagent Temperature (°C) Yield (%) Reference
3-Amino-thiophene ester Formamide 150–180 60–65
3-Amino-thiophene amide Formic acid 100–120 55–60

Synthesis via (Thio)urea and Isocyanate Reagents

Potassium Thiocyanate Cyclocondensation

Cyclocondensation of ethyl 3-amino-thiophene carboxylates with potassium thiocyanate in acidic media offers a direct route to 2-thioxo-thienopyrimidinones. For instance, refluxing ethyl 3-amino-4-(4-methoxybenzyl)thiophene-2-carboxylate with KSCN in hydrochloric acid and 1,4-dioxane generates the target compound in 58–72% yield. The thioxo group is introduced in situ, eliminating the need for post-synthesis sulfurization.

Thiourea Derivatives in Cyclization

Thiourea-based approaches involve reacting aminothiophenes with thiourea in polyphosphoric acid (PPA) at 170°C. This one-pot method simultaneously constructs the pyrimidine ring and installs the thioxo group, with PPA acting as both catalyst and dehydrating agent. Yields for this method range from 70–90%, contingent on the electronic effects of substituents.

Table 2: Cyclocondensation with Sulfur-Containing Reagents

Starting Material Reagent Conditions Yield (%) Reference
Ethyl 3-amino-thiophene KSCN, HCl Reflux, 1,4-dioxane 58–72
3-Amino-thiophene amide Thiourea, PPA 170°C, 5–7 h 70–90

Alternative Pathways: Aminothiophene Carboxylate Cyclocondensation

Alkylation and Subsequent Cyclization

Introducing the 4-methoxybenzyl group often precedes cyclization. Alkylation of 3-amino-thiophene-2-carboxylates with 4-methoxybenzyl chloride in dimethylformamide (DMF) using triethylamine as a base affords the substituted intermediate. Subsequent cyclization with formamide or thiourea completes the synthesis. This stepwise approach improves regioselectivity, with reported yields of 75–85% for the alkylation step.

Solvent Effects on Reaction Efficiency

Solvent choice critically impacts reaction outcomes. Polar aprotic solvents like DMF enhance solubility and reaction rates, while 1,4-dioxane facilitates higher temperatures for cyclization. Conversely, protic solvents (e.g., acetic acid) are preferred for thiocyanate-based routes, ensuring optimal protonation states for intermediates.

Functionalization and Derivatization Post-Synthesis

N-Alkylation and Acylation

The exocyclic NH group at position 3 permits further functionalization. Treatment with alkyl halides or acyl chlorides in DMF introduces diverse substituents, expanding the compound’s pharmacological profile. For example, benzylation with 4-nitrobenzyl bromide proceeds in 80% yield under mild conditions.

Oxidation of Thioxo Group

The thioxo moiety can be oxidized to a sulfonyl group using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), yielding sulfone derivatives. This modification alters electronic properties and bioactivity, though it remains underexplored for the target compound.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR confirm structural integrity. Key signals include:

  • 1H NMR : A singlet at δ 3.80 ppm for the methoxy group, multiplets at δ 4.30–4.50 ppm for the benzyl CH2, and a broad singlet at δ 10.20 ppm for the NH proton.
  • 13C NMR : Resonances at δ 160–165 ppm for the pyrimidinone carbonyl and δ 55–60 ppm for the methoxy carbon.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula. The target compound exhibits a molecular ion peak at m/z 315.3 [M+H]+, consistent with C14H13N3O2S2.

Challenges and Optimization in Synthesis

Byproduct Formation and Purification

Side reactions, such as over-alkylation or ring-opening, necessitate chromatographic purification (e.g., silica gel column with ethyl acetate/hexane). Recrystallization from 2-propanol or ethanol improves purity but may reduce yields.

Scalability and Green Chemistry

Current methods rely on stoichiometric reagents and high-boiling solvents, posing environmental concerns. Future work should explore catalytic systems (e.g., ionic liquids) and microwave-assisted synthesis to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The sulfur atom in the thioxo (-S-) moiety undergoes nucleophilic displacement reactions with amines, alcohols, or alkyl halides. For example:

  • Reaction with methyl iodide in basic conditions replaces the thioxo group with a methylthio (-SMe) group, forming 3-(4-methoxybenzyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(1H)-one.

  • Substitution with hydrazine yields 2-hydrazinyl derivatives, which serve as intermediates for cyclization reactions .

Key Conditions :

  • Solvent: Ethanol or DMF

  • Base: K₂CO₃ or Et₃N

  • Temperature: 60–80°C

Oxidation Reactions

The thioxo group is susceptible to oxidation, forming sulfone or sulfoxide derivatives:

  • Treatment with H₂O₂/CH₃COOH converts the thioxo group to a sulfone (-SO₂-), enhancing electrophilicity for downstream reactions.

  • Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) selectively generates sulfoxides (-SO-).

Cyclization with Aromatic Aldehydes

The compound participates in cyclocondensation reactions with substituted benzaldehydes to form fused heterocycles. For instance:

  • Reaction with 4-methoxybenzaldehyde under reflux yields triazolo-thieno[3,2-d]pyrimidine derivatives (e.g., compound 10e in ).

  • Anthracenaldehyde forms polycyclic adducts via [4+2] cycloaddition .

Reaction Partner Product Yield Conditions
4-NitrobenzaldehydeTriazolo[1,5-a]pyrimidine78%180°C, solvent-free
3-ChlorobenzaldehydeThienotriazolopyrimidinone65%DMF, 120°C

Alkylation and Arylation

The NH group in the pyrimidinone ring undergoes alkylation or arylation under Mitsunobu conditions or via palladium-catalyzed coupling:

  • Mitsunobu reaction with benzyl alcohols introduces arylalkyl side chains.

  • Suzuki-Miyaura coupling with arylboronic acids installs aromatic groups at the 7-position.

Example :

  • Coupling with 3-chlorophenylboronic acid produces 7-(3-chlorophenyl) derivatives, enhancing anticancer activity.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich thieno ring undergoes halogenation or nitration:

  • Bromination at the 6-position using NBS (N-bromosuccinimide) yields 6-bromo derivatives .

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines .

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the pyrimidinone ring:

  • Treatment with HCl/EtOH opens the ring to form thiophene-carboxamide intermediates .

  • Alkaline hydrolysis generates mercaptothiophene derivatives .

Biological Activity-Driven Modifications

Structural analogs are synthesized to optimize pharmacokinetic properties:

  • Glycosylation : Attachment of sugar moieties (e.g., glucose) improves water solubility .

  • PEGylation : Polyethylene glycol chains enhance bioavailability .

Mechanistic Insights

  • Kinase Inhibition : The thieno[3,2-d]pyrimidine core binds ATP pockets in kinases (e.g., EGFR), while the methoxybenzyl group modulates selectivity .

  • SAR Trends : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzyl position enhance cytotoxicity .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds similar to thieno[3,2-d]pyrimidines have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class can inhibit bacterial growth and exhibit antifungal activity. For instance, studies have shown that modifications at the 4-position can enhance efficacy against various pathogens .
  • Anticancer Properties
    • Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. They may act by inhibiting key enzymes involved in cancer cell proliferation and survival. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
  • Anti-inflammatory Effects
    • The thieno[3,2-d]pyrimidine scaffold has been linked to anti-inflammatory activities. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthesis and Derivative Exploration

The synthesis of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Condensation Reactions : These are often employed to form the thieno-pyrimidine core by reacting appropriate thioketones with amines or other nucleophiles.
  • Functional Group Modifications : Post-synthesis modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly increased potency compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
  • Cancer Cell Line Studies
    • In vitro studies involving human cancer cell lines demonstrated that specific thieno[3,2-d]pyrimidine derivatives could inhibit cell growth and induce apoptosis at low micromolar concentrations. These findings support the potential use of these compounds in cancer therapy development .

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the thieno[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for drug discovery and development.

Biological Activity

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 1155033-89-8

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It is known to inhibit various enzymes, particularly protein kinases, by binding to their active sites and blocking their activity .
  • Photodynamic Activity : Similar thieno[3,2-d]pyrimidine derivatives have shown efficacy in generating reactive oxygen species (ROS) upon light activation, leading to cell death in cancer cells .

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and cervical cancer cells. The mechanism involves the induction of apoptosis through ROS generation under hypoxic conditions .

Anti-inflammatory Effects

Some derivatives of thieno[3,2-d]pyrimidine have been evaluated for their anti-inflammatory properties:

  • Case Study : A study on similar compounds revealed that modifications at specific positions could enhance anti-inflammatory activity. The compounds were tested using standard models for inflammation and showed a reduction in inflammatory markers .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 (µM)TargetReference
This compoundAntitumorTBDProtein Kinase
Thieno[3,4-d]pyrimidin-4(3H)-thioneAntitumor0.1Melanoma Cells
3-Amino-5-methyl-4-oxo derivativesAnti-inflammatory5.0Inflammatory Pathways

Case Study 1: Antitumor Efficacy

In a recent study focusing on thieno[3,2-d]pyrimidine derivatives, it was found that the structural modifications significantly impacted their potency against cancer cell lines. The lead compound demonstrated an IC50 value of approximately 0.1 µM against melanoma cells, suggesting a strong potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory potential of modified thieno[3,2-d]pyrimidines. The compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines in activated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 5 µM.

Q & A

What are the optimal synthetic routes for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of thiophene-2-carboxamide derivatives with thiourea or isothiocyanate reagents under acidic or basic conditions. Key steps include:

  • Formic acid-mediated cyclization : Heating at 80–100°C for 6–12 hours to form the thienopyrimidine core .
  • Substituent introduction : The 4-methoxybenzyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Critical parameters : Yield optimization depends on temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess thiourea improves thioxo-group incorporation but may increase by-products .

How can structural ambiguities in 3-(4-methoxybenzyl)-2-thioxo derivatives be resolved using spectroscopic and computational methods?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity of substitution. The methoxybenzyl group’s aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the thioxo group shows a characteristic singlet near δ 3.2 ppm .
  • X-ray crystallography : Resolves spatial arrangements, such as the dihedral angle between the thienopyrimidine core and the 4-methoxybenzyl group, which impacts π-π stacking in target binding .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

What in vitro biological screening strategies are recommended for prioritizing derivatives of this compound?

Answer:

  • Primary assays :
    • Anticancer activity : Use MTT assays against MCF-7 (breast), HeLa (cervical), and HCT116 (colon) cell lines. IC₅₀ values <10 µM warrant further study .
    • Enzyme inhibition : Screen against kinases (e.g., GSK-3β) or tyrosinase via spectrophotometric assays .
  • Secondary assays :
    • Selectivity profiling : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess toxicity .

How do structural modifications at the 3- and 6-positions influence biological activity?

Answer:
A SAR study reveals:

Substituent at 3-positionSubstituent at 6-positionBiological Activity (IC₅₀, µM)
4-MethoxybenzylPhenyl8.2 (MCF-7)
Ethyl2,5-Dimethylphenyl12.4 (HCT116)
Benzylthio4-Trifluoromethylbenzyl5.9 (GSK-3β inhibition)
  • Key trends : Bulky substituents at the 3-position enhance target affinity but reduce solubility. Electron-withdrawing groups (e.g., CF₃) improve kinase inhibition .

How can contradictory data on anticancer efficacy across cell lines be systematically addressed?

Answer:

  • Mechanistic profiling : Perform Western blotting to assess pathway modulation (e.g., Akt/mTOR for apoptosis) in responsive vs. non-responsive cell lines .
  • Metabolic stability : Use LC-MS to evaluate intracellular compound accumulation differences .
  • 3D tumor models : Compare 2D monolayer vs. spheroid assays to mimic in vivo heterogeneity .

What computational approaches are effective for predicting target binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β (PDB: 1H8F). The thioxo group forms hydrogen bonds with Lys85, while the methoxybenzyl group occupies a hydrophobic pocket .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

Answer:

  • Low solubility : Address via salt formation (e.g., hydrochloride) or nanoformulation .
  • Metabolic instability : Introduce deuterium at labile positions (e.g., methoxy group) to slow CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding suggests need for structural optimization .

How can multi-step synthesis be optimized for scalability without compromising purity?

Answer:

  • Process analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve EHS profiles .
  • Crystallization control : Use anti-solvent addition (e.g., water) to enhance yield and polymorph purity .

What strategies validate isoform selectivity for kinase targets?

Answer:

  • Kinase panel screening : Use Eurofins KinaseProfiler™ to test against 100+ kinases. A selectivity score <0.1 indicates high specificity .
  • ATP-binding site mutagenesis : Engineer kinase mutants (e.g., GSK-3β T138A) to confirm binding dependencies .

How can combination therapies enhance the efficacy of this compound?

Answer:

  • Synergy studies : Use Chou-Talalay analysis with cisplatin or doxorubicin. A combination index (CI) <1 indicates synergy .
  • Mechanistic complementarity : Pair with PARP inhibitors to exploit synthetic lethality in BRCA-mutant models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.